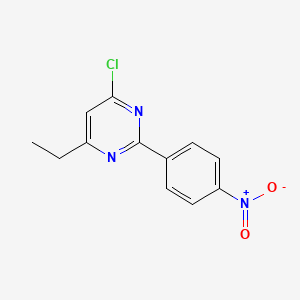

4-Chloro-6-ethyl-2-(4-nitrophenyl)pyrimidine

描述

属性

IUPAC Name |

4-chloro-6-ethyl-2-(4-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-9-7-11(13)15-12(14-9)8-3-5-10(6-4-8)16(17)18/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXIVHRRMXHXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-2-(4-nitrophenyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 4-chloro-6-ethylpyrimidine with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

4-Chloro-6-ethyl-2-(4-nitrophenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Potassium tert-butoxide in N-methylpyrrolidone at 0–5°C.

Reduction: Pd/C and H2 in ethanol.

Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed

Substitution: 4-Amino-6-ethyl-2-(4-nitrophenyl)pyrimidine.

Reduction: 4-Chloro-6-ethyl-2-(4-aminophenyl)pyrimidine.

Oxidation: 4-Chloro-6-carboxy-2-(4-nitrophenyl)pyrimidine.

科学研究应用

Medicinal Chemistry Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. It has been associated with various therapeutic effects, including anti-inflammatory and anti-cancer properties.

Synthesis of Active Pharmaceutical Ingredients

4-Chloro-6-ethyl-2-(4-nitrophenyl)pyrimidine is utilized in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it has been reported as a precursor for drugs targeting specific pathways in cancer treatment. The synthesis often involves multi-step reactions that enhance the yield and purity of the final products .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has shown that modifications to the pyrimidine ring can significantly affect biological activity. The introduction of various substituents, such as nitrophenyl groups, can enhance the compound's potency against certain biological targets.

Anti-Cancer Activity

Studies have indicated that derivatives of this compound exhibit potent anti-cancer activity. For example, compounds derived from this pyrimidine have been tested against various human tumor cell lines, showing promising results in inhibiting cell growth and proliferation .

Development of Anti-inflammatory Agents

A notable case study involved the modification of this compound to create new anti-inflammatory agents. The derivatives were tested for their ability to inhibit inflammatory pathways, demonstrating significant efficacy in preclinical models .

Inhibitors of Dihydrofolate Reductase

Another important application is in the design of inhibitors targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Compounds derived from this pyrimidine showed IC50 values in the nanomolar range, indicating strong inhibitory activity against DHFR .

作用机制

The mechanism of action of 4-Chloro-6-ethyl-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrophenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

相似化合物的比较

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of pyrimidine derivatives are highly dependent on substituent type and position. Key analogs include:

Key Observations :

- Ethyl vs. Methyl : The ethyl group at position 6 introduces greater steric bulk than methyl (e.g., ), which may hinder nucleophilic attacks or influence crystal packing.

- Aromatic Systems : Pyridine () and thiophene () substituents alter π-π stacking interactions and solubility compared to nitroaryl groups.

Yield Comparison :

Spectroscopic and Analytical Data

IR Spectroscopy :

- Nitro Group: Strong absorption bands at 1604–1615 cm⁻¹ (C=N/C=C) and 1685 cm⁻¹ (C=O in acetophenone analogs) .

NMR Analysis :

- 4-Nitrophenyl Protons : Deshielded aromatic protons at δ 8.15–8.42 ppm (doublets) in analogs like 4c , consistent with the target compound’s structure.

- Ethyl Group : CH₂ and CH₃ signals in the target compound would appear near δ 1.2–1.5 ppm (triplet) and δ 2.5–3.0 ppm (quartet), differing from methyl groups (δ 2.1–2.3 ppm) in .

Mass Spectrometry :

- Molecular ion peaks for nitro-substituted pyrimidines (e.g., m/z 390 for 4c ) align with calculated molecular weights, confirming purity.

生物活性

4-Chloro-6-ethyl-2-(4-nitrophenyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with multiple substituents, specifically a chloro group, an ethyl group, and a nitrophenyl moiety. This unique structure influences its biological activity, particularly in medicinal chemistry, where it shows promise as an anti-cancer and anti-inflammatory agent.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. The nitrophenyl group is particularly noted for enhancing anti-cancer properties through its ability to interact with specific biological targets. In vitro studies have shown that compounds with similar structures can inhibit various cancer cell lines, displaying IC50 values ranging from 29 to 59 µM against different cancer types, including HepG2 liver cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, related pyrimidine derivatives have demonstrated potent COX-2 inhibition, with IC50 values comparable to established drugs like celecoxib and diclofenac .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes the SAR findings related to this compound:

| Compound | Activity | IC50 Value |

|---|---|---|

| This compound | Anticancer (HepG2) | 29 - 59 µM |

| Related pyrimidines | COX-2 Inhibition | Comparable to celecoxib (0.04 ± 0.01 μmol) |

| Derivatives with electron-releasing groups | Enhanced anti-inflammatory activity | IC50 < 0.04 μmol |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that modifications in the nitrophenyl group significantly altered the compound's interaction with cancer targets, enhancing its efficacy against tumor cells.

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models indicated that related pyrimidine derivatives exhibited strong anti-inflammatory effects, comparable to indomethacin .

- Kinase Inhibition : Further investigations revealed that certain derivatives could inhibit tyrosine kinases involved in cancer progression, suggesting potential therapeutic applications in targeted cancer therapies .

常见问题

Q. What are the optimal synthetic routes for 4-Chloro-6-ethyl-2-(4-nitrophenyl)pyrimidine, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Key steps include:

- Precursor selection : Use 4-nitrophenylboronic acid for cross-coupling with halogenated pyrimidine intermediates .

- Catalytic systems : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF and aqueous Na₂CO₃ at 80–100°C .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 30–50%, but microwave-assisted synthesis can improve efficiency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to the following:

- PPE : Nitrile gloves, lab coat, safety goggles, and N95 mask to avoid inhalation/contact .

- Ventilation : Use fume hoods for weighing and reactions. Avoid open-air handling due to potential dust generation.

- Waste disposal : Segregate halogenated waste and dispose via certified hazardous waste services .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals:

- Pyrimidine C-Cl at ~160 ppm (¹³C).

- Nitrophenyl protons as doublets at δ 8.2–8.5 ppm (¹H) .

- Mass spectrometry : ESI-MS in positive ion mode; exact mass = 274.0317 (C₁₂H₁₀ClN₃O₂) .

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How to resolve contradictions in crystallographic refinement (e.g., SHELX vs. OLEX2 outputs)?

- Methodological Answer : Discrepancies often arise from:

- Data quality : Ensure high-resolution (<1.0 Å) data. Re-process raw data with SHELX-97 for initial phases .

- Software settings : Compare restraint parameters (e.g., thermal motion in OLEX2 vs. SHELXL). Use R₁/Rw convergence criteria (<5% difference) .

- Validation tools : Check PLATON alerts for missed symmetry or disorder. Example workflow:

SHELXD (phasing) → SHELXL (refinement) → OLEX2 (model building) → CCDC validation [[1, 3]].

Q. How to address computational vs. experimental discrepancies in electronic spectra?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level. Compare UV-Vis spectra (TD-DFT) with experimental λmax.

- Solvent effects : Include PCM models for polar solvents (e.g., DMSO). Discrepancies >20 nm suggest improper functional group protonation .

- Experimental calibration : Use reference compounds (e.g., nitrobenzene) to validate spectrometer settings.

Q. What mechanisms underpin its biological activity in enzyme inhibition studies?

- Methodological Answer :

- Target identification : Screen against kinase libraries (e.g., EGFR, VEGFR) via fluorescence polarization assays.

- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets. Key residues: Lys721 (EGFR) hydrogen bonds with pyrimidine N1 .

- IC₅₀ validation : Dose-response curves (0.1–100 µM) with triplicate measurements. Adjust nitro group orientation to enhance binding affinity .

Q. How to assess stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing :

| Condition | Time | Degradation Products (HPLC) |

|---|---|---|

| pH 2.0 (HCl) | 24 h | 4-Nitrophenol (Rt = 3.2 min) |

| pH 9.0 (NaOH) | 24 h | Pyrimidine ring cleavage |

| 60°C (dry) | 48 h | <5% degradation |

Data Analysis and Contradictions

Q. How to statistically analyze conflicting bioassay results across labs?

- Methodological Answer :

- Meta-analysis : Pool IC₅₀ data (n ≥ 3 per study) and apply Cohen’s d to quantify effect sizes.

- Source investigation : Check solvent purity (HPLC-grade DMSO vs. technical grade) and cell line provenance (ATCC vs. non-certified) .

- Blind re-testing : Redesign assays with internal controls (e.g., staurosporine for kinase inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。